2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide
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Overview
Description
2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatile reactivity and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis.
Preparation Methods
The synthesis of 2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve solvent-free reactions or the use of microwave irradiation to achieve high yields .
Chemical Reactions Analysis
2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can form various heterocyclic compounds through cyclization reactions with different reagents.
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various aldehydes . The major products formed from these reactions are often heterocyclic compounds such as pyrroles, thiophenes, and iminochromenes .
Scientific Research Applications
2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano and carbonyl groups in the compound allow it to interact with different molecular targets and pathways. For instance, it can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity .
Comparison with Similar Compounds
2-Cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-Cyano-N-(2,4-dichlorophenyl)acetamide: This compound is used in the synthesis of thiazolidinones and iminochromenes.
2-Cyanoacetohydrazide: This compound is used in the synthesis of various heterocyclic compounds, including thiadiazoles and oxadiazoles.
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds with diverse biological activities, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
64761-55-3 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-cyano-2-(3-hydroxycyclohex-2-en-1-ylidene)acetamide |
InChI |
InChI=1S/C9H10N2O2/c10-5-8(9(11)13)6-2-1-3-7(12)4-6/h4,12H,1-3H2,(H2,11,13) |
InChI Key |
BIAIIIVBBBRCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=C(C#N)C(=O)N)C1)O |
Origin of Product |
United States |
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